4-Amino-5-(ethylamino)pyrimidin-2-ol
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Overview
Description
4-Amino-5-(ethylamino)pyrimidin-2-ol is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-(ethylamino)pyrimidin-2-ol typically involves the condensation of appropriate precursors. One common method is the reaction of 4-amino-2-hydroxypyrimidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sodium hydroxide or ethoxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-(ethylamino)pyrimidin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various substituted pyrimidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like diazonium salts and alkyl halides are commonly employed.
Major Products Formed:
Oxidation: Oxo derivatives of pyrimidine.
Reduction: Amine derivatives.
Substitution: Substituted pyrimidines with various functional groups.
Scientific Research Applications
4-Amino-5-(ethylamino)pyrimidin-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological systems.
Industry: The compound is used in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-Amino-5-(ethylamino)pyrimidin-2-ol involves its interaction with specific molecular targets. In biological systems, it can mimic the structure of nucleic acid bases, allowing it to interfere with DNA and RNA synthesis. This property makes it a potential candidate for antiviral and anticancer therapies. The compound may also inhibit specific enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
4-Amino-2-hydroxypyrimidine: Shares a similar core structure but lacks the ethylamino group.
2-Aminopyrimidin-4(3H)-one: Another pyrimidine derivative with different functional groups.
Uniqueness: 4-Amino-5-(ethylamino)pyrimidin-2-ol is unique due to the presence of both amino and ethylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential as a versatile intermediate in synthetic chemistry and its applicability in medicinal research .
Properties
Molecular Formula |
C6H10N4O |
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Molecular Weight |
154.17 g/mol |
IUPAC Name |
6-amino-5-(ethylamino)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C6H10N4O/c1-2-8-4-3-9-6(11)10-5(4)7/h3,8H,2H2,1H3,(H3,7,9,10,11) |
InChI Key |
UWGMFKMYEYNHLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(NC(=O)N=C1)N |
Origin of Product |
United States |
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